IN-1166

Catalog No.
S3352666
CAS No.
945244-71-3
M.F
C25H19N7
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IN-1166

CAS Number

945244-71-3

Product Name

IN-1166

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methylamino]benzonitrile

Molecular Formula

C25H19N7

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C25H19N7/c1-16-4-2-7-21(30-16)25-24(18-8-9-20-22(13-18)28-11-10-27-20)31-23(32-25)15-29-19-6-3-5-17(12-19)14-26/h2-13,29H,15H2,1H3,(H,31,32)

InChI Key

SVFWZNDJPVECNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CC5=NC=CN=C5C=C4

IN-1166 is a small molecule compound with the chemical formula C25H19N7, identified by its unique structure and properties. It is classified as a potent inhibitor of the programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction, which plays a crucial role in immune evasion by tumors. The compound exhibits an inhibitory concentration (IC50) of 1.4 nM, indicating its high potency in blocking this immune checkpoint pathway, making it a candidate for cancer immunotherapy .

Involving IN-1166 primarily focus on its interactions with biological targets. As a PD-1/PD-L1 inhibitor, it engages in competitive binding at the PD-1 receptor, preventing the interaction with PD-L1 on tumor cells. This mechanism is pivotal in restoring T-cell activity against cancer cells. The compound's reactivity can be analyzed through various assays to determine its affinity and specificity towards the PD-1 receptor under different physiological conditions .

IN-1166 demonstrates significant biological activity as an immunotherapeutic agent. By inhibiting the PD-1/PD-L1 pathway, it enhances T-cell responses against tumors, promoting anti-tumor immunity. Preclinical studies have shown that treatment with IN-1166 can lead to tumor regression in various cancer models, underscoring its potential as a therapeutic agent in oncology .

The synthesis of IN-1166 involves several steps that typically include:

  • Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Reaction Conditions: Various organic reactions such as coupling reactions, cyclizations, and purifications are employed to construct the complex molecular framework of IN-1166.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity suitable for biological testing.

Specific details on the exact synthetic route for IN-1166 are often proprietary or not fully disclosed in public literature but generally follow established organic synthesis protocols .

Interaction studies of IN-1166 focus on its pharmacokinetics and pharmacodynamics, particularly:

  • Metabolism: Evaluating how IN-1166 is metabolized by liver enzymes, especially cytochrome P450 enzymes.
  • Drug Interactions: Assessing potential interactions with other drugs that may affect its efficacy or safety profile. Studies typically involve both in vitro and in vivo models to determine how IN-1166 interacts with various metabolic pathways .

Several compounds share structural or functional similarities with IN-1166, particularly regarding their roles as PD-1/PD-L1 inhibitors or their applications in cancer therapy. Here are some notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
BMS-1166C25H22N4PD-1/PD-L1 InhibitionHigh potency (IC50 = 1.4 nM)
NivolumabC646H641N119O112PD-1 InhibitionMonoclonal antibody
PembrolizumabC652H1000N174O198PD-1 InhibitionHumanized monoclonal antibody

Uniqueness of IN-1166

IN-1166 stands out due to its small molecule nature compared to monoclonal antibodies like Nivolumab and Pembrolizumab, allowing for potentially better tissue penetration and oral bioavailability. Its unique chemical structure also contributes to its specific binding affinity and inhibitory capacity against the PD-1/PD-L1 interaction .

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

417.17019364 g/mol

Monoisotopic Mass

417.17019364 g/mol

Heavy Atom Count

32

UNII

86NAB50A9A

Wikipedia

In-1166

Dates

Modify: 2023-07-26

Explore Compound Types